molecular formula C3H2Cl2F4 B14656359 3,3-Dichloro-1,1,1,2-tetrafluoropropane CAS No. 53063-54-0

3,3-Dichloro-1,1,1,2-tetrafluoropropane

Cat. No.: B14656359
CAS No.: 53063-54-0
M. Wt: 184.94 g/mol
InChI Key: XVWSOHXEPYFHEP-UHFFFAOYSA-N
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Description

3,3-Dichloro-1,1,1,2-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄. It is a derivative of propane, where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its stability and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-1,1,1,2-tetrafluoropropane typically involves the halogenation of propane derivatives. One common method includes the reaction of 1,1,1,2-tetrafluoropropane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through a continuous process. This involves the use of large-scale reactors where the reactants are fed continuously, and the product is collected and purified through distillation. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-1,1,1,2-tetrafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in an alcoholic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as fluorinated or brominated derivatives.

    Elimination: Formation of tetrafluoropropene or other alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially or fully hydrogenated derivatives.

Scientific Research Applications

3,3-Dichloro-1,1,1,2-tetrafluoropropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.

    Medicine: Investigated for its potential use in pharmaceuticals and as an intermediate in the synthesis of medicinal compounds.

    Industry: Utilized in the production of refrigerants, propellants, and as a cleaning agent in the electronics industry.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-1,1,1,2-tetrafluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for nucleophilic substitution or elimination, where the halogen atoms are replaced or removed. The pathways involved include the formation of carbocations or carbanions, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-1,1,1,3-tetrafluoropropane
  • 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane
  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane

Uniqueness

3,3-Dichloro-1,1,1,2-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and stability, making it suitable for specific industrial and research applications.

Properties

CAS No.

53063-54-0

Molecular Formula

C3H2Cl2F4

Molecular Weight

184.94 g/mol

IUPAC Name

3,3-dichloro-1,1,1,2-tetrafluoropropane

InChI

InChI=1S/C3H2Cl2F4/c4-2(5)1(6)3(7,8)9/h1-2H

InChI Key

XVWSOHXEPYFHEP-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Cl)(C(F)(F)F)F

Origin of Product

United States

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